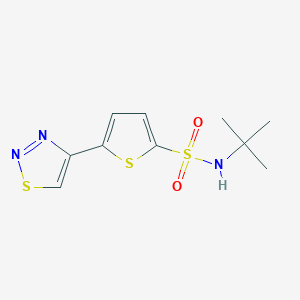

![molecular formula C22H18FN3S B2674317 N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422531-81-5](/img/structure/B2674317.png)

N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

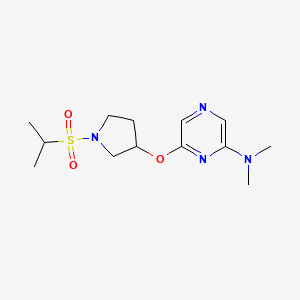

“N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (contains two nitrogen atoms). They are used in a variety of applications, including as building blocks in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a quinazoline core with a benzyl group attached to one of the nitrogen atoms, a fluorophenyl group attached to a methylsulfanyl group, which is then attached to the 2-position of the quinazoline .科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural analysis of quinazolinone derivatives have been a significant area of research. For example, Geesi (2020) demonstrated an efficient strategy to synthesize a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, highlighting its simple procedure, high conversion rate, and short reaction time. The study also detailed the crystal structure and Hirshfeld surface analysis of the derivative, showcasing its orthorhombic system and anisotropically refined non-hydrogen atoms (Mohammed H. Geesi, 2020).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor potentials of quinazolinone derivatives. Alagarsamy et al. (2015) synthesized 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives and evaluated their antimicrobial activities, identifying compounds with significant activity (V. Alagarsamy, V. Solomon, G. Krishnamoorthy, M. T. Sulthana, B. Narendar, 2015). Similarly, Sharma et al. (2013) synthesized novel regioisomeric hybrids of quinazoline/benzimidazole with significant in vitro antitumor activities against various cancer cell lines, offering potential leads for cancer therapy (Alka Sharma, Vijay Luxami, Kamaldeep Paul, 2013).

Analytical and Detection Applications

Gao et al. (2016) developed a fluorescent sensor based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one for the light-up detection of amine vapors, showcasing its application in agricultural, pharmaceutical, and food industries for detecting harmful volatile amines and food spoilage (Meng Gao, Shiwu Li, Yuhan Lin, Yimeng Geng, Xia Ling, Luochao Wang, A. Qin, B. Tang, 2016).

作用機序

The mechanism of action would depend on the specific biological target of “N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine”. Many quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that can add a phosphate group to proteins and play a key role in many cellular processes .

将来の方向性

The future directions for “N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine” would likely involve further studies to determine its potential applications, particularly in the field of medicine. Quinazoline derivatives have shown promise in a variety of therapeutic areas, including cancer and infectious diseases .

特性

IUPAC Name |

N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3S/c23-18-10-6-9-17(13-18)15-27-22-25-20-12-5-4-11-19(20)21(26-22)24-14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRELXGQWIOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)

![4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2674243.png)

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)

![5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2674250.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)